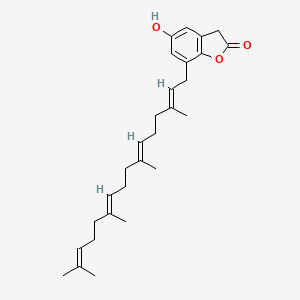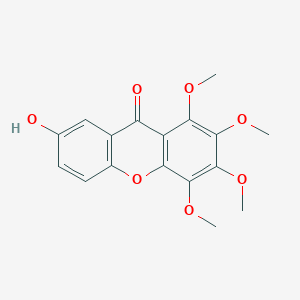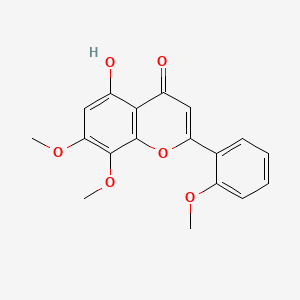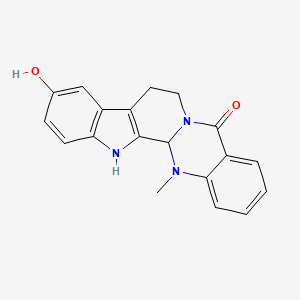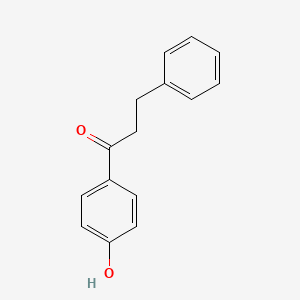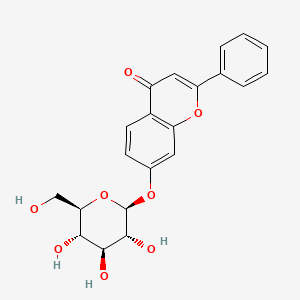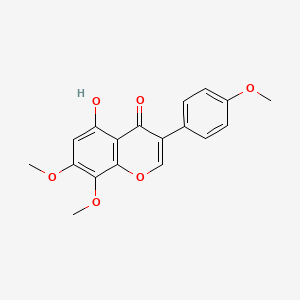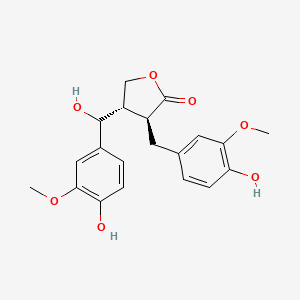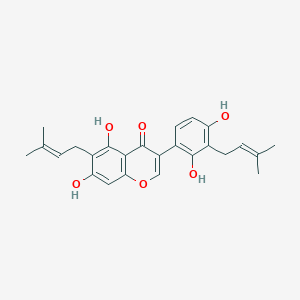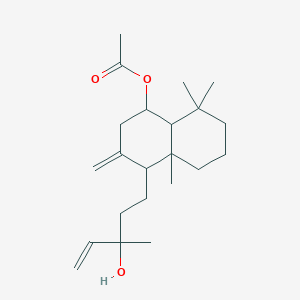
8(17)14-Labdadiene-13-ol-6-acetyl - Larix decidua (European larch)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8(17)14-Labdadiene-13-ol-6-acetyl is a natural product found in the European larch (Larix decidua), as well as in other species such as Larix gmelinii and Larix kaempferi. This compound is part of the labdane diterpenoids, which are known for their diverse biological activities and complex structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8(17)14-Labdadiene-13-ol-6-acetyl typically involves the extraction from natural sources such as the European larch. The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form .
Industrial Production Methods
Industrial production of 8(17)14-Labdadiene-13-ol-6-acetyl is less common due to its natural abundance in larch species. large-scale extraction methods have been developed to meet the demand for this compound in various applications. These methods often involve the use of organic solvents and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
8(17)14-Labdadiene-13-ol-6-acetyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Various substituents can be introduced into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like chlorine or bromine can be used to introduce halogen atoms into the molecule.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 8(17)14-Labdadiene-13-ol-6-acetyl, each with unique chemical and biological properties .
Scientific Research Applications
8(17)14-Labdadiene-13-ol-6-acetyl has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex diterpenoids.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: It is used in the production of fragrances and flavors due to its unique scent profile.
Mechanism of Action
The mechanism of action of 8(17)14-Labdadiene-13-ol-6-acetyl involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and antimicrobial pathways .
Comparison with Similar Compounds
Similar Compounds
Labdane: A diterpenoid with a similar structure but lacking the acetyl group.
Manool: Another labdane diterpenoid with different functional groups.
Sclareol: A related compound with similar biological activities but a different structure.
Uniqueness
8(17)14-Labdadiene-13-ol-6-acetyl is unique due to its specific acetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1212190-51-6 |
|---|---|
Molecular Formula |
C22H36O3 |
Molecular Weight |
348.52 |
IUPAC Name |
[4-(3-hydroxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate |
InChI |
InChI=1S/C22H36O3/c1-8-21(6,24)13-10-17-15(2)14-18(25-16(3)23)19-20(4,5)11-9-12-22(17,19)7/h8,17-19,24H,1-2,9-14H2,3-7H3 |
SMILES |
CC(=O)OC1CC(=C)C(C2(C1C(CCC2)(C)C)C)CCC(C)(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



